5-BrdUTP sodium salt

Description

Deoxyuridine triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Deoxyuridine triphosphate has been reported in Homo sapiens and Bos taurus with data available.

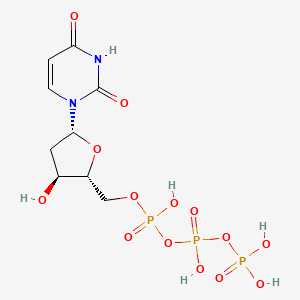

Deoxyuridine Triphosphate is a uracil nucleotide comprised of three phosphate groups esterified to the deoxyribose sugar moiety.

Deoxyuridine triphosphate is an intermediate in the metabolism of Pyrimidine. It is a substrate for Inosine triphosphate pyrophosphatase, Deoxyuridine 5'-triphosphate nucleotidohydrolase (mitochondrial), Uridine-cytidine kinase 1, Nucleoside diphosphate kinase 3, Nucleoside diphosphate kinase B, Nucleoside diphosphate kinase 6, Nucleoside diphosphate kinase (mitochondrial), Nucleoside diphosphate kinase homolog 5, Nucleoside diphosphate kinase A and Nucleoside diphosphate kinase 7.

Deoxyuridine triphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYMLUZIRLXAA-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908053 | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1173-82-6, 91918-34-2, 102814-08-4 | |

| Record name | Deoxyuridine triphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyuridine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methoxydeoxycytidine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091918342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyuracil 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102814084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyuridine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Bromouridine 5'-Triphosphate (5-BrdUTP) Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromouridine 5'-triphosphate (5-BrdUTP) sodium salt is a versatile synthetic analog of uridine triphosphate. Its utility in molecular and cellular biology is primarily centered on its ability to be incorporated into newly synthesized RNA and DNA, serving as a powerful tool for labeling and detecting nucleic acids. This technical guide provides an in-depth overview of the core properties, mechanisms of action, and key applications of 5-BrdUTP. Detailed experimental protocols for its use in in vitro transcription, apoptosis detection (TUNEL assay), and cell proliferation assays are provided, along with quantitative data and visual representations of experimental workflows and the associated DNA damage response signaling pathway.

Core Properties of 5-BrdUTP Sodium Salt

5-BrdUTP is a halogenated nucleotide that can be enzymatically incorporated into nucleic acids in place of its natural counterparts, uridine triphosphate (UTP) in RNA synthesis and, to a lesser extent, thymidine triphosphate (TTP) in DNA synthesis. The bromine atom at the 5th position of the uracil base provides a unique tag for immunodetection using specific antibodies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 5-Bromouridine 5'-triphosphate sodium salt |

| Synonyms | 5-BrUTP, BrUTP |

| Molecular Formula | C₉H₁₁BrN₂O₁₅P₃·3Na |

| Molecular Weight | 629.0 g/mol |

| CAS Number | 161848-60-8 |

| Appearance | White to off-white crystalline solid or powder |

| Solubility | Soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL.[1] |

| Storage | Store at -20°C in a dry, dark place. |

| Purity | Typically ≥93% to ≥95%[1][2] |

| λmax | 210 nm, 280 nm[1] |

Mechanism of Action

The primary mechanism of 5-BrdUTP revolves around its function as a substrate for RNA and DNA polymerases.

-

In RNA Synthesis: During in vitro or in vivo transcription, RNA polymerases recognize 5-BrdUTP as an analog of UTP and incorporate it into the elongating RNA transcript. This results in the production of BrU-labeled RNA.

-

In DNA Labeling (Apoptosis): In the context of apoptosis, fragmented DNA exposes free 3'-hydroxyl (3'-OH) ends. The enzyme Terminal deoxynucleotidyl Transferase (TdT) can then catalyze the template-independent addition of 5-BrdUTP to these 3'-OH ends, effectively labeling the sites of DNA cleavage.[3]

The incorporated bromouridine can then be specifically detected by monoclonal antibodies that recognize the brominated base, allowing for the visualization and quantification of newly synthesized RNA or fragmented DNA.

Key Applications and Experimental Protocols

In Vitro Transcription and RNA Labeling

5-BrdUTP is a valuable reagent for the non-radioactive labeling of RNA during in vitro transcription. The resulting BrU-labeled RNA can be used in a variety of downstream applications, including RNA-protein interaction studies, RNA stability assays, and as probes for northern blotting and in situ hybridization.

Table 2: Recommended Starting Conditions for In Vitro Transcription with 5-BrdUTP

| Component | Concentration |

| Linearized DNA Template | 0.5 - 1.0 µg |

| T7, T3, or SP6 RNA Polymerase | 20 - 40 units |

| 10X Transcription Buffer | 2 µL |

| 100 mM DTT | 1 µL |

| Ribonuclease Inhibitor | 20 units |

| 10 mM ATP, CTP, GTP | 2 µL each |

| 10 mM UTP | 1 µL |

| 10 mM 5-BrdUTP | 1 µL |

| Nuclease-free Water | to 20 µL |

Note: The ratio of 5-BrdUTP to UTP can be optimized to balance labeling efficiency and transcript yield. Higher ratios of 5-BrdUTP may lead to decreased transcription efficiency.[4]

-

Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, combine the components listed in Table 2 in the order shown. Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15 minutes.

-

RNA Purification: Purify the labeled RNA using a spin column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

-

Quantification: Determine the concentration and purity of the labeled RNA using a spectrophotometer. The A260/A280 ratio should be approximately 2.0.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis. In this assay, TdT incorporates 5-BrdUTP at the 3'-OH ends of fragmented DNA in apoptotic cells. The incorporated BrdU is then detected using a fluorescently labeled anti-BrdU antibody.

Table 3: Key Parameters for TUNEL Assay using 5-BrdUTP

| Parameter | Recommended Value/Range |

| Cell Fixation | 1% Paraformaldehyde in PBS for 15 min on ice |

| Cell Permeabilization | 70% Ethanol for at least 30 min on ice |

| TdT Labeling Reaction Time | 40 - 60 minutes at 37°C |

| Anti-BrdU Antibody Incubation | 1 hour at room temperature |

| Detection Method | Flow cytometry or fluorescence microscopy |

-

Cell Fixation and Permeabilization:

-

Harvest cells and wash with PBS.

-

Fix cells in 1% paraformaldehyde in PBS for 15 minutes on ice.

-

Wash cells with PBS and then permeabilize by resuspending in ice-cold 70% ethanol for at least 30 minutes.

-

-

TdT Labeling:

-

Wash the permeabilized cells with wash buffer.

-

Prepare the TdT reaction mix containing TdT enzyme, 5-BrdUTP, and reaction buffer.

-

Resuspend the cell pellet in the TdT reaction mix and incubate at 37°C for 40-60 minutes in a humidified chamber.

-

-

Immunodetection:

-

Stop the labeling reaction by adding a stop buffer or washing with rinse buffer.

-

Resuspend the cells in a solution containing a fluorescently labeled anti-BrdU antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Analysis:

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal from the labeled apoptotic cells.

-

Cell Proliferation Assay

5-BrdUTP's deoxynucleoside counterpart, 5-Bromo-2'-deoxyuridine (BrdU), is widely used to assess cell proliferation. BrdU is a thymidine analog that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using an anti-BrdU antibody. While 5-BrdUTP itself is not directly used for in-cell proliferation assays (cells typically uptake the nucleoside BrdU more readily), understanding the principles of the BrdU assay is crucial for researchers in this field.

Table 4: Typical Parameters for a BrdU Cell Proliferation Assay

| Parameter | Recommended Value/Range |

| BrdU Labeling Concentration | 10 µM |

| BrdU Incubation Time | 1 - 24 hours (cell type dependent)[5] |

| DNA Denaturation | 2M HCl for 30 minutes at room temperature |

| Primary Antibody Incubation | 1 hour at room temperature |

| Secondary Antibody Incubation | 1 hour at room temperature |

| Detection Method | ELISA, flow cytometry, or immunofluorescence microscopy |

-

BrdU Labeling:

-

Culture cells to the desired confluency.

-

Add BrdU labeling solution to the culture medium to a final concentration of 10 µM.

-

Incubate the cells for a period ranging from 1 to 24 hours, depending on the cell proliferation rate.[5]

-

-

Fixation and Denaturation:

-

Fix the cells with a suitable fixative (e.g., 70% ethanol).

-

Denature the DNA by treating the cells with 2M HCl for 30 minutes at room temperature to expose the incorporated BrdU.

-

-

Immunodetection:

-

Neutralize the acid and wash the cells.

-

Incubate the cells with a primary anti-BrdU antibody for 1 hour at room temperature.

-

Wash the cells and incubate with a fluorescently or enzyme-conjugated secondary antibody for 1 hour at room temperature.

-

-

Analysis:

-

For ELISA, add a substrate and measure the absorbance.

-

For flow cytometry or immunofluorescence, acquire and analyze the fluorescent signal.

-

DNA Damage Response Signaling Pathway

The incorporation of halogenated nucleoside analogs like BrdU into DNA can induce a DNA damage response (DDR). This is a complex signaling network that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity.

Upon incorporation, BrdU can lead to replication stress and the formation of single-strand breaks (SSBs) or double-strand breaks (DSBs). These DNA lesions are recognized by sensor proteins, primarily the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6]

-

ATM is primarily activated by DSBs.

-

ATR is activated by a broader range of DNA damage, including SSBs and stalled replication forks.[6]

Once activated, ATM and ATR phosphorylate and activate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2 .[7] These kinases, in turn, phosphorylate numerous substrates to orchestrate a cellular response that can include:

-

Cell Cycle Arrest: This provides time for DNA repair before the damage is passed on to daughter cells. A key player in this process is the tumor suppressor protein p53 . Activated Chk1 and Chk2 can lead to the stabilization and activation of p53.[8] Activated p53 then transcriptionally upregulates the expression of cell cycle inhibitors like p21.[9]

-

DNA Repair: The DDR pathway activates various DNA repair mechanisms to resolve the DNA lesions.

-

Apoptosis: If the DNA damage is too severe to be repaired, the DDR pathway can trigger programmed cell death (apoptosis) to eliminate the damaged cells.

Conclusion

This compound is an indispensable tool for researchers in molecular and cellular biology. Its ability to be incorporated into nascent nucleic acids provides a reliable and versatile method for labeling and detecting RNA and DNA in a variety of experimental contexts. The applications of 5-BrdUTP in in vitro transcription, apoptosis detection, and its conceptual linkage to cell proliferation assays, underscore its importance in studying fundamental biological processes. A thorough understanding of its properties, mechanisms, and the cellular responses it can elicit, such as the DNA damage response, is crucial for its effective and accurate application in research and drug development.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. BrdU Incorporation in DNA Synthesis and Cell Proliferation. | Antibody News: Novus Biologicals [novusbio.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Design-of-experiments in vitro transcription... | F1000Research [f1000research.com]

- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP) is a halogenated analog of deoxyuridine triphosphate (dUTP). Structurally, it differs from dUTP by the presence of a bromine atom at the 5th position of the pyrimidine ring. This modification allows 5-BrdUTP to serve as a substrate for various DNA polymerases, including terminal deoxynucleotidyl transferase (TdT), enabling its incorporation into DNA. This property has made 5-BrdUTP an invaluable tool in molecular and cellular biology for the investigation of critical cellular processes such as apoptosis, cell proliferation, and DNA damage responses. This technical guide provides a detailed overview of the chemical properties, structure, and common applications of 5-BrdUTP.

Chemical Properties and Structure

The chemical structure of 5-BrdUTP features a 5-bromouracil base linked to a 2'-deoxyribose sugar, which is in turn attached to a triphosphate group at the 5' position. The presence of the bromine atom is key to its utility, as it can be recognized by specific antibodies for detection.

Chemical Structure

-

IUPAC Name : 5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(triphosphonomethyl)oxolan-2-yl]pyrimidine-2,4-dione

-

SMILES : O=C(N1)N([C@@H]2O--INVALID-LINK----INVALID-LINK--C2)C=C(Br)C1=O

-

InChI : InChI=1S/C9H14BrN2O14P3/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

Physicochemical Properties

A summary of the key physicochemical properties of 5-BrdUTP is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄BrN₂O₁₄P₃ (free acid) | [1][2] |

| Molecular Weight | 547.04 g/mol (free acid) | [1][2][3] |

| 639.00 g/mol (tetrasodium salt) | [4] | |

| CAS Number | 102212-99-7 | [1][3][5][6] |

| Appearance | White to off-white solid/oil, colorless to slightly yellow solution in water. | [1][2][4] |

| Purity | ≥90% to ≥97% (HPLC) | [1][3][4] |

| Solubility | Water: 50 mg/mL | [3] |

| Spectroscopic Properties | λmax: 278 nm (in Tris-HCl, pH 7.5) | [1][2] |

| Molar Extinction Coefficient (ε): 9.7 L mmol⁻¹ cm⁻¹ | [1] | |

| Storage and Stability | Store at -20°C, sealed and protected from moisture. The sodium salt solution is stable for up to 1 month at -20°C and 6 months at -80°C. Short-term exposure to ambient temperature is possible. | [1][2][4][5] |

Experimental Protocols

5-BrdUTP is a versatile reagent employed in several key experimental techniques. Below are detailed methodologies for its application in the detection of apoptosis via the TUNEL assay and in the analysis of cell proliferation.

Detection of Apoptosis using TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay is a widely used method to detect DNA fragmentation, a hallmark of apoptosis. In this assay, terminal deoxynucleotidyl transferase (TdT) is used to incorporate 5-BrdUTP at the 3'-hydroxyl ends of fragmented DNA. The incorporated 5-BrdUTP is then detected using a fluorochrome-conjugated anti-BrdU antibody.

Materials:

-

Cells in suspension

-

Phosphate-buffered saline (PBS)

-

1% Paraformaldehyde in PBS

-

70% Ethanol (ice-cold)

-

TdT Reaction Buffer (5x): 1 M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA

-

TdT Enzyme

-

5-BrdUTP Solution: 10 mM

-

Anti-BrdU Antibody, Fluorochrome-conjugated (e.g., FITC or Alexa Fluor™ 488)

-

Propidium Iodide (PI) Staining Solution: 5 µg/mL PI and 100 µg/mL RNase A in PBS

Procedure:

-

Cell Fixation:

-

Harvest 1-2 x 10⁶ cells and wash with PBS.

-

Resuspend the cell pellet in 0.5 mL of PBS and add to 4.5 mL of ice-cold 1% paraformaldehyde.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cells in 5 mL of PBS, centrifuge, and then resuspend in 0.5 mL of PBS.

-

Add the cell suspension to 4.5 mL of ice-cold 70% ethanol and store at -20°C for at least 30 minutes (can be stored for several weeks).

-

-

DNA Labeling:

-

Centrifuge the ethanol-fixed cells at 300 x g for 5 minutes and wash with PBS.

-

Prepare the TdT reaction mix for each sample:

-

10 µL TdT Reaction Buffer (5x)

-

1 µL TdT Enzyme

-

2 µL 5-BrdUTP Solution (10 mM)

-

37 µL Distilled Water

-

-

Resuspend the cell pellet in 50 µL of the TdT reaction mix.

-

Incubate for 60 minutes at 37°C in a humidified chamber.

-

-

Immunodetection:

-

Add 1 mL of PBS to stop the reaction and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of the fluorochrome-conjugated anti-BrdU antibody solution (diluted in PBS containing 0.1% Triton X-100 and 1% BSA).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

-

DNA Staining and Analysis:

-

Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Cell Proliferation Analysis by BrdU Incorporation and Flow Cytometry

This protocol details the labeling of newly synthesized DNA with 5-BrdU (the precursor to 5-BrdUTP in situ) and its subsequent detection to measure cell proliferation.

Materials:

-

Proliferating cells in culture

-

BrdU Labeling Solution: 10 µM BrdU in sterile culture medium

-

PBS

-

Fixation/Permeabilization Buffer: (e.g., BD Cytofix/Cytoperm™)

-

DNase I Solution: 300 µg/mL in DPBS

-

Anti-BrdU Antibody, Fluorochrome-conjugated

-

DNA Staining Dye (e.g., 7-AAD or Propidium Iodide)

Procedure:

-

BrdU Labeling:

-

Add the BrdU labeling solution to the cell culture and incubate for a predetermined pulse time (e.g., 1-2 hours) at 37°C. The optimal time will depend on the cell cycle length.

-

Harvest and wash the cells with PBS.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation/permeabilization buffer and incubate according to the manufacturer's instructions.

-

Wash the cells with a suitable wash buffer (e.g., BD Perm/Wash™ Buffer).

-

-

DNA Denaturation:

-

Resuspend the fixed cells in DNase I solution.

-

Incubate for 1 hour at 37°C to expose the incorporated BrdU.

-

Wash the cells to remove the DNase.

-

-

Immunodetection:

-

Resuspend the cells in the fluorochrome-conjugated anti-BrdU antibody solution.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Wash the cells.

-

-

DNA Staining and Analysis:

-

Resuspend the cells in a solution containing a DNA staining dye.

-

Analyze the samples by flow cytometry, gating on the cell population and analyzing BrdU incorporation versus DNA content.

-

Visualizations

Visual diagrams are crucial for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to 5-BrdUTP.

DNA Damage Response Pathway Induced by BrdU Incorporation

Incorporation of BrdU into DNA can trigger a DNA damage response (DDR). This pathway involves the activation of sensor kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.

Experimental Workflow: TUNEL Assay using 5-BrdUTP

The following diagram outlines the major steps in performing a TUNEL assay to detect apoptotic cells using 5-BrdUTP.

Conclusion

5-Bromo-2'-deoxyuridine 5'-triphosphate is a powerful and widely adopted reagent in life sciences research. Its ability to be incorporated into newly synthesized DNA allows for the precise and sensitive detection of fundamental cellular activities. The detailed chemical properties, experimental protocols, and visual workflows provided in this guide are intended to support researchers, scientists, and drug development professionals in the effective application of 5-BrdUTP in their studies.

References

- 1. 5-Bromo-dUTP, Nucleotides for Mutagenesis - Jena Bioscience [jenabioscience.com]

- 2. jenabioscience.com [jenabioscience.com]

- 3. 5-Bromo-2 -deoxyuridine 5 -triphosphate = 90 102212-99-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 5-BrdUTP Na|lookchem [lookchem.com]

- 6. BrdUTP [5-Bromo-2'-deoxyuridine 5'-triphosphate] *10 mM in TE Buffer* *CAS 102212-99-7* | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Mechanism of 5-BrdUTP Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms underlying the incorporation of 5-Bromo-2'-deoxyuridine triphosphate (5-BrdUTP) into DNA, its cellular processing, and the subsequent biological consequences. This document is intended to be a valuable resource for professionals in research and drug development who utilize 5-Bromodeoxyuridine (BrdU) and its phosphorylated counterpart in their work.

Introduction: The Significance of a Thymidine Analog

5-Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is structurally analogous to thymidine.[1][2] Its utility in scientific research stems from its ability to be incorporated into newly synthesized DNA during the S phase of the cell cycle.[3] Once integrated, it can be detected by specific antibodies, providing a powerful tool for assessing cell proliferation.[3] This technique is widely employed in diverse fields such as oncology, neuroscience, and developmental biology to track cell division, fate, and kinetics.[3][4]

While BrdU is a cornerstone of cell proliferation assays, its incorporation is not a benign substitution for thymidine. The presence of the bulky bromine atom at the C5 position of the pyrimidine ring introduces subtle but significant changes to the DNA structure, leading to genotoxic and cytotoxic effects.[5] Understanding the precise mechanism of its incorporation and the cellular responses it elicits is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications, particularly as a radiosensitizer in cancer therapy.[6]

This guide will delve into the enzymatic processes governing 5-BrdUTP incorporation, the cellular pathways that metabolize BrdU and repair the altered DNA, and the experimental protocols used to study these phenomena.

Cellular Uptake and Metabolic Activation

The journey of BrdU from the extracellular environment to its incorporation into the genome begins with its transport into the cell and subsequent phosphorylation. This process is primarily mediated by the nucleotide salvage pathway.[7]

Key Steps in BrdU Metabolism:

-

Cellular Uptake: BrdU enters the cell via nucleoside transporters.

-

Phosphorylation to 5-BrdUMP: Thymidine kinase (TK) catalyzes the first phosphorylation step, converting BrdU to 5-bromo-2'-deoxyuridine monophosphate (5-BrdUMP).

-

Phosphorylation to 5-BrdUDP: Thymidylate kinase then phosphorylates 5-BrdUMP to 5-bromo-2'-deoxyuridine diphosphate (5-BrdUDP).

-

Phosphorylation to 5-BrdUTP: Finally, a nucleoside diphosphate kinase converts 5-BrdUDP to 5-bromo-2'-deoxyuridine triphosphate (5-BrdUTP), the substrate for DNA polymerases.

Enzymatic Incorporation into DNA by DNA Polymerases

The central event in the mechanism is the incorporation of 5-BrdUTP into the nascent DNA strand by DNA polymerases during replication.

The Role of DNA Polymerases

Various DNA polymerases can utilize 5-BrdUTP as a substrate, incorporating it opposite adenine in the template strand. Studies have shown that DNA polymerase α, DNA polymerase I (from E. coli), and AMV reverse transcriptase can all incorporate 5-BrdU.[8] Human DNA polymerase δ, a key replicative polymerase, is also known to incorporate nucleotide analogs.[9] The active site of DNA polymerases, while highly selective, can accommodate the subtle structural difference of the bromine atom in place of the methyl group on thymidine.

The process of nucleotide incorporation by DNA polymerases is a highly dynamic process involving conformational changes, often described by an "induced-fit" model.[10] Upon binding of the correct nucleotide, the "fingers" domain of the polymerase closes around the nascent base pair, creating an environment conducive to catalysis.

Fidelity of 5-BrdUTP Incorporation

While 5-BrdUTP primarily pairs with adenine, its incorporation is not as faithful as that of thymidine triphosphate (dTTP). The bromine atom's electronegativity can lead to tautomeric shifts, allowing for mispairing with guanine.[5] This misincorporation of guanine opposite 5-bromouracil is a significant source of BrdU-induced mutations, leading to A:T to G:C transitions.[5][8] Studies have indicated that the frequency of dGTP mispairing with 5-bromouracil is 2- to 4-fold higher than with thymine during in vitro replication.[8]

| Parameter | Description | Finding | Citation |

| Mispairing Partner | The nucleotide that incorrectly pairs with 5-bromouracil in the template DNA. | Guanine (dGTP) | [5][8] |

| Mispairing Frequency | The relative frequency of dGTP misincorporation opposite 5-bromouracil compared to thymine. | 2-4 times higher | [8] |

| Mutation Type | The type of point mutation that results from the mispairing of 5-bromouracil with guanine. | A:T to G:C transition | [5] |

Table 1: Fidelity of 5-BrdUTP Incorporation

Cellular Consequences of 5-BrdU Incorporation

The presence of 5-bromouracil in the DNA duplex can have several detrimental effects on cellular processes.

DNA Damage and Genomic Instability

The incorporation of BrdU can lead to various forms of DNA damage, contributing to genomic instability. These include:

-

Mutations: As discussed, the increased propensity for mispairing with guanine is a direct mutagenic effect.[5]

-

Sister Chromatid Exchanges (SCEs): An increased frequency of SCEs is a well-documented consequence of BrdU incorporation.

-

DNA Strand Breaks: While BrdU alone may not be a potent inducer of strand breaks, it can sensitize the DNA to damage from other agents like UV radiation.

Cytotoxicity and Cell Cycle Arrest

At higher concentrations, BrdU can be cytotoxic, leading to cell death.[4] This toxicity is particularly pronounced in certain cell types, such as neuronal precursors. Even at non-lethal doses, BrdU can induce a cell cycle arrest, often in the G1 and G2 phases, and can lead to cellular senescence.

DNA Repair of 5-Bromouracil

Cells possess sophisticated DNA repair mechanisms to counteract the potentially harmful effects of 5-bromouracil in the genome. The primary pathway involved in the removal of 5-bromouracil is Base Excision Repair (BER).

Base Excision Repair (BER)

The BER pathway is initiated by DNA glycosylases that recognize and excise damaged or inappropriate bases. In the case of 5-bromouracil, it can be recognized and removed by uracil-DNA glycosylases, especially after dehalogenation to uracil.[4] In humans, several DNA glycosylases, including UNG, SMUG1, TDG, and MBD4, are capable of excising uracil and its derivatives from DNA.[11][12]

The steps of BER for 5-bromouracil are as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., uracil-DNA glycosylase) recognizes the 5-bromouracil (or uracil after dehalogenation) and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[4][11]

-

AP Site Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

-

End Processing: DNA polymerase β, which has both polymerase and lyase activity, removes the remaining deoxyribose phosphate and inserts the correct nucleotide (thymidine).

-

Ligation: DNA ligase seals the nick in the DNA backbone, completing the repair process.

Mismatch Repair (MMR)

The Mismatch Repair (MMR) system is responsible for correcting errors made during DNA replication, including base-base mismatches.[13] The MMR machinery, involving proteins such as MSH2, MSH6, MLH1, and PMS2 in humans, recognizes and repairs mispairs like G:T.[13][14] Given that 5-bromouracil can mispair with guanine, it is plausible that the resulting BrU:G mismatch is a substrate for the MMR pathway.[5] The MMR system would recognize the distortion in the DNA helix caused by the mispair and excise a segment of the newly synthesized strand containing the 5-bromouracil, which would then be resynthesized correctly.

Experimental Protocols

In Vitro DNA Polymerase Assay for 5-BrdUTP Incorporation

This protocol is adapted from general steady-state kinetic assays for DNA polymerases and is designed to measure the efficiency of 5-BrdUTP incorporation.[3][15][16]

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase δ)

-

Primer-template DNA substrate with a specific template base (e.g., adenine) at the incorporation site. The primer should be 5'-radiolabeled (e.g., with 32P).

-

5-BrdUTP and dNTP solutions of known concentrations.

-

Reaction buffer appropriate for the DNA polymerase.

-

Quench solution (e.g., formamide with EDTA).

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Phosphorimager for visualization and quantification.

Procedure:

-

Prepare the Primer-Template: Anneal the 5'-32P-labeled primer to the template DNA.

-

Set up Reactions: For each concentration of 5-BrdUTP or dTTP to be tested, prepare a reaction mixture containing the reaction buffer, a fixed concentration of the primer-template DNA, and the DNA polymerase.

-

Initiate the Reaction: Add the varying concentrations of 5-BrdUTP or dTTP to the reaction mixtures to start the incorporation.

-

Incubate: Incubate the reactions at the optimal temperature for the polymerase for a time that ensures single-turnover conditions (less than 20% of the primer is extended).

-

Quench the Reaction: Stop the reactions by adding the quench solution.

-

Denaturing PAGE: Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.

-

Quantification: Visualize the gel using a phosphorimager and quantify the amount of product formed in each reaction.

-

Data Analysis: Plot the initial velocity of the reaction against the substrate (5-BrdUTP or dTTP) concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for the incorporation of each nucleotide. The catalytic efficiency (kcat/Km) can then be calculated.

Cell-Based Assay for Detecting 5-BrdU Incorporation

This is a standard immunocytochemistry protocol for detecting BrdU incorporation in cultured cells.[3]

Materials:

-

Cultured cells on coverslips or in multi-well plates.

-

BrdU labeling solution (e.g., 10 µM BrdU in culture medium).

-

Fixation solution (e.g., 4% paraformaldehyde).

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

-

DNA denaturation solution (e.g., 2N HCl).

-

Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5).

-

Blocking solution (e.g., 5% normal goat serum in PBS).

-

Primary anti-BrdU antibody.

-

Fluorescently labeled secondary antibody.

-

Nuclear counterstain (e.g., DAPI).

-

Fluorescence microscope.

Procedure:

-

BrdU Labeling: Incubate the cells with the BrdU labeling solution for a desired period (e.g., 1-24 hours).

-

Fixation: Wash the cells with PBS and fix with the fixation solution.

-

Permeabilization: Wash with PBS and permeabilize the cells.

-

DNA Denaturation: Treat the cells with the DNA denaturation solution to expose the incorporated BrdU.

-

Neutralization: Neutralize the acid with the neutralization buffer.

-

Blocking: Block non-specific antibody binding with the blocking solution.

-

Primary Antibody Incubation: Incubate with the anti-BrdU primary antibody.

-

Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Wash, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Visualization: Visualize the cells using a fluorescence microscope. BrdU-positive cells will show nuclear fluorescence from the secondary antibody.

Conclusion

The incorporation of 5-BrdUTP into DNA is a complex process with significant implications for both basic research and clinical applications. While it serves as an invaluable tool for studying cell proliferation, its mutagenic and cytotoxic properties must be carefully considered. The enzymatic machinery of DNA replication, particularly the fidelity of DNA polymerases, plays a crucial role in the extent of BrdU incorporation and its subsequent mispairing. Furthermore, the cellular DNA repair pathways, primarily Base Excision Repair and likely Mismatch Repair, are critical in mitigating the genotoxic effects of this thymidine analog. A thorough understanding of these mechanisms is essential for the accurate interpretation of data from BrdU-based assays and for the rational design of therapeutic strategies that exploit the unique properties of halogenated pyrimidines.

References

- 1. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 4. Different Effects of Bromodeoxyuridine and [3H]Thymidine Incorporation into DNA on Cell Proliferation, Position, and Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of deoxyribonucleotide metabolism in 5-bromo-2'-deoxyuridine mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of radiosensitization by halogenated pyrimidines: effect of BrdU on repair of DNA breaks, interphase chromatin breaks, and potentially lethal damage in plateau-phase CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Incorporation of thymidine analogs for studying replication kinetics in fission yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fidelity of DNA polymerases during in vitro replication of a template containing 5-bromouracil at a specific site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High fidelity and lesion bypass capability of human DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structures of human DNA polymerase beta complexed with gapped and nicked DNA: evidence for an induced fit mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA glycosylase - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Roles for Mismatch Repair Factors in Regulating Genetic Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

5-BrdUTP: A Thymidine Analog for Robust DNA Labeling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromodeoxyuridine triphosphate (5-BrdUTP) is a synthetic analog of thymidine triphosphate that serves as a powerful tool for labeling newly synthesized DNA in a variety of biological research and drug development applications. Its incorporation into DNA by cellular polymerases allows for the reliable detection of cell proliferation, apoptosis, and DNA damage. This technical guide provides a comprehensive overview of the core principles of 5-BrdUTP-based DNA labeling, detailed experimental protocols, and a comparative analysis of its performance against other thymidine analogs.

Introduction

The study of DNA synthesis is fundamental to understanding cellular processes such as proliferation, differentiation, and response to therapeutic agents. Thymidine analogs, which can be incorporated into newly synthesized DNA, are invaluable tools for these investigations.[1][2][3][4] Among these, 5-Bromodeoxyuridine (BrdU) and its triphosphate form, 5-BrdUTP, have been widely adopted for their versatility and robust detection methods.[1][3][4] 5-BrdUTP can be used in various assays to label DNA in living cells and in situ, providing critical insights into cell cycle dynamics and cell fate.[1][4][5]

This guide will delve into the technical aspects of using 5-BrdUTP for DNA labeling, with a focus on its applications in apoptosis detection via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and in cell proliferation studies.

Mechanism of Action

5-BrdUTP is a halogenated analog of deoxyuridine triphosphate.[3] During the S-phase of the cell cycle, DNA polymerases readily incorporate 5-BrdUTP into newly synthesized DNA in place of thymidine.[2][3][4] Once incorporated, the bromine atom provides a unique antigenic determinant that can be specifically recognized by anti-BrdU antibodies.[3][4] This high-affinity antibody-antigen interaction forms the basis for the sensitive detection of cells that have undergone DNA replication.

In the context of apoptosis, the enzyme terminal deoxynucleotidyl transferase (TdT) can add 5-BrdUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of programmed cell death.[6][7][8][9][10] This process, known as the TUNEL assay, allows for the specific labeling and quantification of apoptotic cells.[6][7][8][9][10]

Key Applications

Apoptosis Detection (TUNEL Assay)

The TUNEL assay is a widely used method to detect DNA fragmentation that occurs during the late stages of apoptosis.[7][8][9][10] The use of 5-BrdUTP in this assay offers several advantages, including high sensitivity and cost-effectiveness compared to other labeled nucleotides.[6][11][12]

dot

Caption: Workflow of the 5-BrdUTP-based TUNEL assay for apoptosis detection.

Cell Proliferation Assays

Measuring the incorporation of 5-BrdU (the dephosphorylated form of 5-BrdUTP) into DNA is a gold-standard method for assessing cell proliferation.[3][4] This technique allows for the identification of cells that were actively synthesizing DNA during the labeling period.

dot

Caption: General workflow for a 5-BrdU-based cell proliferation assay.

Data Presentation: Quantitative Comparison

The efficiency of 5-BrdUTP in labeling DNA strand breaks in apoptotic cells has been shown to be superior to other methods.

| Labeling Method | Relative Fluorescence Intensity (%)[11][12] |

| 5-BrdUTP (indirect) | 100 |

| Biotin-dUTP (indirect) | ~25 |

| Digoxigenin-dUTP (indirect) | ~50 |

| Fluorescein-dUTP (direct) | ~12.5 |

| BODIPY-dUTP (direct) | ~12.5 |

Experimental Protocols

Protocol for TUNEL Assay using 5-BrdUTP (for Suspension Cells)

This protocol is adapted from established methodologies for detecting apoptosis by flow cytometry.[6]

Materials:

-

Cells in suspension (1-2 x 10^6 cells per sample)

-

Phosphate-buffered saline (PBS)

-

1% Paraformaldehyde in PBS

-

70% Ethanol (ice-cold)

-

TdT Reaction Buffer (5x)

-

5-BrdUTP stock solution (e.g., 2 mM)

-

Terminal deoxynucleotidyl transferase (TdT)

-

CoCl2 solution (e.g., 10 mM)

-

Rinsing Buffer (e.g., 0.1% Triton X-100 in PBS with 5 mg/mL BSA)

-

Fluorescently-conjugated anti-BrdU antibody solution

-

Propidium Iodide (PI)/RNase A staining solution

Procedure:

-

Fixation:

-

Wash cells with PBS and centrifuge.

-

Resuspend the cell pellet in 0.5 mL of 1% paraformaldehyde and incubate for 15 minutes on ice.

-

Add 5 mL of PBS, centrifuge, and discard the supernatant.

-

-

Permeabilization:

-

Resuspend the cell pellet in 5 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice (can be stored at -20°C for several days).

-

-

Labeling Reaction:

-

Wash cells with PBS to remove ethanol.

-

Prepare the TdT reaction mixture (for 50 µL total volume):

-

10 µL TdT 5x reaction buffer

-

2.0 µL of BrdUTP stock solution

-

0.5 µL (12.5 units) TdT

-

5 µL of 10 mM CoCl2 solution

-

32.5 µL distilled H2O

-

-

Resuspend the cell pellet in 50 µL of the TdT reaction mixture.

-

Incubate for 40-60 minutes at 37°C in a humidified chamber.

-

-

Antibody Staining:

-

Stop the reaction by adding 1.5 mL of rinsing buffer and centrifuge.

-

Resuspend the cell pellet in 100 µL of fluorescently-conjugated anti-BrdU antibody solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

DNA Staining and Analysis:

-

Wash cells with rinsing buffer.

-

Resuspend in PI/RNase A staining solution.

-

Analyze by flow cytometry.

-

Protocol for In Vitro Cell Proliferation Assay using BrdU

This protocol provides a general guideline for labeling adherent cells with BrdU for immunocytochemical analysis.[13][14]

Materials:

-

Adherent cells cultured on coverslips or in microplates

-

BrdU stock solution (e.g., 10 mM in sterile water or DMSO)

-

Complete cell culture medium

-

PBS

-

Fixative (e.g., 4% paraformaldehyde or methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

DNA denaturing agent (e.g., 2 M HCl)

-

Neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

-

Anti-BrdU primary antibody

-

Fluorescently-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

BrdU Labeling:

-

Add BrdU to the cell culture medium to a final concentration of 10 µM.

-

Incubate cells for a desired period (e.g., 1-24 hours) at 37°C. The incubation time depends on the cell cycle length.

-

-

Fixation and Permeabilization:

-

Wash cells three times with PBS.

-

Fix the cells with the chosen fixative (e.g., 15 minutes with 4% paraformaldehyde at room temperature).

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-20 minutes at room temperature.

-

-

DNA Denaturation:

-

Incubate cells with 2 M HCl for 10-30 minutes at room temperature to denature the DNA.

-

Neutralize the acid by incubating with neutralizing buffer for 5-10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with the anti-BrdU primary antibody (diluted in blocking solution) overnight at 4°C.

-

Wash three times with PBS containing 0.1% Triton X-100.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

-

Analysis:

-

Wash three times with PBS.

-

Mount with a mounting medium containing a nuclear counterstain like DAPI.

-

Visualize using a fluorescence microscope.

-

Advantages and Limitations

Advantages of 5-BrdUTP/BrdU Labeling:

-

High Sensitivity and Specificity: The use of specific anti-BrdU antibodies allows for highly sensitive and specific detection.[3]

-

Versatility: Can be used in a wide range of applications, including flow cytometry, immunohistochemistry, and immunocytochemistry.[1][4]

-

Cost-Effective: 5-BrdUTP is significantly less expensive than other modified nucleotides used in similar assays.[11][12][15]

-

Established Methodology: A large body of literature and well-established protocols are available.[2][16][17]

Limitations:

-

DNA Denaturation Required for Proliferation Assays: The harsh DNA denaturation step required to expose the incorporated BrdU for antibody binding can damage cell morphology and interfere with the detection of other antigens.[2][17][18]

-

Potential Toxicity: High concentrations of BrdU or prolonged exposure can be toxic to cells and may affect cell cycle progression and differentiation.[19][20][21]

-

Indirect Detection: The need for primary and often secondary antibodies adds extra steps to the protocol compared to direct labeling methods.

Conclusion

5-BrdUTP remains a cornerstone technology for DNA labeling in life sciences research. Its robustness, versatility, and cost-effectiveness make it an invaluable tool for studying cell proliferation, apoptosis, and DNA damage. While newer technologies like EdU labeling with "click chemistry" offer advantages in certain contexts by avoiding harsh DNA denaturation, 5-BrdUTP-based methods are well-established and continue to provide reliable and sensitive results. Careful consideration of the experimental design and optimization of protocols are key to obtaining high-quality, reproducible data with this powerful thymidine analog.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]

- 5. biocompare.com [biocompare.com]

- 6. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Multiplexable Click-iT Plus TUNEL Assays for In Situ Apoptosis Detection | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Nucleotides for Application in Apoptosis (TUNEL assay) - Jena Bioscience [jenabioscience.com]

- 11. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. docs.abcam.com [docs.abcam.com]

- 15. Application of 5-bromo-2'deoxyuridine as a label for in situ hybridization in chromosome microdissection and painting, and 3' OH DNA end labeling for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of 5-bromo-2-deoxyuridine incorporated into DNA by labeling strand breaks induced by photolysis (sbip) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 5-Bromo-2-deoxyuridine activates DNA damage signalling responses and induces a senescence-like phenotype in p16-null lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Substrate Specificity of Terminal Deoxynucleotidyl Transferase (TdT) for 5-BrdUTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1] This distinct characteristic makes TdT a valuable tool in various molecular biology applications, including the labeling of DNA, oligonucleotide synthesis, and, notably, in the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for the detection of apoptosis.[2] The enzyme's broad substrate specificity allows for the incorporation of a wide range of modified nucleotides, including the halogenated analog 5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP).[3] This guide provides a comprehensive overview of TdT's substrate specificity with a focus on 5-BrdUTP, including quantitative data, detailed experimental protocols, and visualizations of the enzymatic process.

Core Concepts: TdT's Enzymatic Mechanism

TdT's catalytic activity is dependent on the presence of a divalent cation cofactor.[4] While Mg2+, Mn2+, and Zn2+ can be utilized, Co2+ is often used to enhance the efficiency of the tailing reaction.[1][5] The reaction mechanism involves the binding of the DNA initiator and the dNTP substrate within the enzyme's active site. Two divalent metal ions in the palm domain facilitate the nucleophilic attack of the 3'-hydroxyl group of the DNA on the alpha-phosphate of the incoming nucleotide, leading to the formation of a new phosphodiester bond and the release of pyrophosphate.[4]

Substrate Specificity and Incorporation of 5-BrdUTP

TdT exhibits a broad tolerance for modifications on the nucleobase of the incoming nucleotide. This promiscuity allows for the incorporation of various analogs, including fluorescently labeled, biotinylated, and halogenated dNTPs.

Quantitative Data on 5-BrdUTP Incorporation

| Substrate | Relative Labeling Intensity (Compared to 5-BrdUTP) | Reference |

| 5-BrdUTP | 1.0 | [6][7] |

| Biotin-conjugated dUTP | ~0.25 | [6][7] |

| Digoxigenin-conjugated dUTP | ~0.5 | [6][7] |

| Fluorescein-conjugated dUTP | < 0.125 | [6][7] |

| BODIPY-conjugated dUTP | < 0.125 | [6][7] |

This table provides a semi-quantitative comparison based on reported labeling intensities in TUNEL assays. The higher intensity observed with 5-BrdUTP suggests a more efficient incorporation by TdT compared to bulkier, dye-labeled nucleotides.[6][7]

Experimental Protocols

General TdT Activity Assay with Modified Nucleotides (Gel-Based)

This protocol is designed to qualitatively or semi-quantitatively assess the incorporation of a modified nucleotide, such as 5-BrdUTP, by TdT using polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Terminal Deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer (e.g., 1M potassium cacodylate, 125 mM Tris-HCl, pH 6.6, 1.25 mg/mL BSA)

-

CoCl2 Solution (e.g., 10 mM)

-

DNA Initiator (e.g., a short, single-stranded oligonucleotide with a 3'-OH, 10 µM)

-

5-BrdUTP and other dNTPs (10 mM stocks)

-

Nuclease-free water

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing Polyacrylamide Gel (e.g., 15-20%) and electrophoresis apparatus

-

Gel Imaging System

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the following reaction mixture on ice:

-

10 µL 5X TdT Reaction Buffer

-

5 µL 10 mM CoCl2

-

1 µL 10 µM DNA Initiator

-

1 µL 10 mM 5-BrdUTP (or other nucleotide)

-

X µL Nuclease-free water (to a final volume of 50 µL)

-

1 µL TdT (e.g., 20 units/µL)

-

-

Incubation: Mix gently and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Add an equal volume of Stop Solution to the reaction mixture.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at an appropriate voltage until the desired separation is achieved.

-

Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel imaging system. The shift in the band corresponding to the DNA initiator indicates the addition of nucleotides.

TUNEL Assay Protocol for Detection of Apoptosis using 5-BrdUTP

This protocol outlines the key steps for performing a TUNEL assay to detect DNA fragmentation in apoptotic cells using 5-BrdUTP.

Materials:

-

Cells or tissue sections for analysis

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

TdT Reaction Mix:

-

5X TdT Reaction Buffer

-

CoCl2

-

5-BrdUTP

-

TdT Enzyme

-

-

Anti-BrdU Antibody (conjugated to a fluorophore)

-

Nuclear Counterstain (e.g., DAPI)

-

Fluorescence Microscope

Procedure:

-

Fixation and Permeabilization:

-

Fix cells or tissue sections in 4% paraformaldehyde.

-

Wash with PBS.

-

Permeabilize the cells with Permeabilization Buffer.

-

Wash with PBS.

-

-

TdT Labeling:

-

Prepare the TdT reaction mix containing TdT buffer, CoCl2, 5-BrdUTP, and TdT enzyme.

-

Incubate the samples with the TdT reaction mix in a humidified chamber at 37°C.

-

-

Detection:

-

Wash the samples to remove unincorporated 5-BrdUTP.

-

Incubate with a fluorescently labeled anti-BrdU antibody.

-

-

Counterstaining and Imaging:

-

Wash the samples.

-

Counterstain the nuclei with DAPI.

-

Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will exhibit fluorescence from the incorporated 5-BrdU.

-

Visualizations

TdT Enzymatic Reaction

Caption: The enzymatic reaction of TdT incorporating 5-BrdUTP.

Experimental Workflow for TdT Substrate Specificity Assay

References

- 1. Terminal Deoxynucleotidyl Transferase: The Story of a Misguided DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 5. abpbio.com [abpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromodeoxyuridine Triphosphate (5-BrdUTP) in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxyuridine triphosphate (5-BrdUTP) and its dephosphorylated nucleoside analog, 5-Bromo-2'-deoxyuridine (BrdU), are powerful tools in molecular biology and biomedical research. As synthetic analogs of thymidine, they are incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the reliable tracking and quantification of cellular proliferation, making BrdU a cornerstone of cancer research, neurogenesis studies, and drug efficacy testing.[1] Beyond its role in monitoring cell division, BrdUTP is also a critical reagent in the detection of DNA fragmentation associated with apoptosis.[2][3] This guide provides a comprehensive technical overview of 5-BrdUTP, its mechanism of action, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Core Mechanism of Incorporation

During DNA replication, BrdU can substitute for thymidine and is incorporated into the nascent DNA strand by DNA polymerases.[4] Once integrated, the bromine atom, which replaces the methyl group of thymidine, serves as a distinctive label that can be detected by specific monoclonal antibodies.[5] This immunodetection forms the basis of most BrdU-based assays.

The process begins with the cellular uptake of BrdU, which is then phosphorylated by thymidine kinase to form 5-bromodeoxyuridine monophosphate (BrdUMP), diphosphate (BrdUDP), and finally the triphosphate (BrdUTP). It is 5-BrdUTP that serves as the substrate for DNA polymerases.

Applications in Research

The versatility of 5-BrdUTP and BrdU extends to a wide array of applications in life sciences:

-

Cell Proliferation Assays: BrdU staining is a widely used method to identify and quantify proliferating cells in both in vitro and in vivo settings.[6] It provides a direct measure of DNA synthesis, offering high temporal resolution.

-

Apoptosis Detection (TUNEL Assay): In the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay, terminal deoxynucleotidyl transferase (TdT) is used to add BrdUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[2] The incorporated BrdU is then detected immunocytochemically. The use of BrdUTP in TUNEL assays offers significantly higher sensitivity compared to other labeled nucleotides.[2][3]

-

Cell Cycle Analysis: When combined with a DNA content stain like propidium iodide (PI) or 7-aminoactinomycin D (7-AAD), BrdU labeling allows for the detailed analysis of cell cycle kinetics, distinguishing cells in the G0/G1, S, and G2/M phases.[7]

-

DNA Damage and Repair Studies: BrdU can be used to label newly synthesized DNA during repair processes, enabling the investigation of DNA repair mechanisms.[1]

-

Neurogenesis Research: BrdU has been instrumental in "birth-dating" new neurons and tracking their fate during development and in adult neurogenesis.[8]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the application of BrdU and 5-BrdUTP in various experimental settings.

Table 1: Recommended Concentrations for In Vitro BrdU Labeling

| Cell Type | BrdU Concentration | Incubation Time | Reference |

| Cultured Cells/Tissues | 10 µM | 1 - 4 hours | [9] |

| A549 Cells | Not specified | 1 hour (for 36.75% labeling) | [10] |

| Rapidly Proliferating Cell Lines | 10 µM | 1 hour | |

| Primary Cells | 10 µM | Up to 24 hours |

Table 2: Recommended Dosages for In Vivo BrdU Administration

| Animal Model | Administration Route | Dosage | Reference |

| Mice | Intraperitoneal Injection | 70 mg/kg | [9] |

| Mice | Intraperitoneal Injection | 100 mg/kg | |

| Mice | Intraperitoneal Injection | 1 mg in 300 µl PBS | [11] |

| Mice | Oral Administration (in drinking water) | 225 mg/kg per day (estimated) | |

| Rats | Injection | 50 - 300 µg/g | [12] |

Table 3: Relative Sensitivity of DNA Strand Break Labeling in TUNEL Assay

| Labeling Nucleotide | Relative Signal Intensity | Reference |

| BrdUTP | ~8x higher than direct fluorochrome-conjugated dUTPs | [3][13] |

| BrdUTP | ~4x higher than biotin-conjugated dUTP | [3][13] |

| BrdUTP | ~2x higher than digoxigenin-conjugated dUTP | [3][13] |

Experimental Protocols

Protocol 1: In Vitro BrdU Labeling and Immunofluorescence Detection

This protocol is adapted for cultured cells on coverslips.

1. BrdU Labeling: a. Prepare a 10 µM BrdU labeling solution by diluting a 10 mM stock solution in sterile cell culture medium. b. Remove the existing culture medium from the cells and replace it with the BrdU labeling solution. c. Incubate the cells for 1-24 hours at 37°C in a CO2 incubator. The optimal time depends on the cell proliferation rate. d. Remove the labeling solution and wash the cells twice with PBS.[14]

2. Fixation and Permeabilization: a. Fix the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[9] b. Wash the cells three times with PBS.[9] c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.[9]

3. DNA Denaturation (Hydrolysis): a. Add 2N HCl to the cells and incubate for 10 minutes on ice, followed by 10 minutes at room temperature to denature the DNA.[9] This step is crucial for exposing the incorporated BrdU to the antibody. b. Neutralize the acid by adding a phosphate/citric acid buffer (pH 7.4) and incubate for 10 minutes at room temperature.[9] c. Wash the cells three times with the permeabilization buffer.[14]

4. Immunostaining: a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for 1 hour. b. Incubate the cells with a primary anti-BrdU antibody diluted in the blocking buffer overnight at 4°C or for 1 hour at room temperature.[9] c. Wash the cells three times with the permeabilization buffer. d. Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.[14] e. Wash the cells three times with the permeabilization buffer.

5. Mounting and Visualization: a. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI. b. Visualize the cells using a fluorescence microscope.

Protocol 2: BrdUTP-based TUNEL Assay for Apoptosis Detection by Flow Cytometry

1. Cell Preparation: a. Harvest and wash the cells with PBS. b. Fix the cells in 1% paraformaldehyde on ice for 15 minutes. c. Wash the cells with PBS and store them in 70% ethanol at -20°C until use.

2. Labeling Reaction: a. Rehydrate the cells by washing with PBS. b. Resuspend the cell pellet in a TdT reaction buffer containing TdT enzyme and BrdUTP. c. Incubate at 37°C for 60 minutes in a humidified chamber.

3. Immunodetection: a. Wash the cells with a rinse buffer. b. Resuspend the cells in a solution containing a fluorescently labeled anti-BrdU antibody. c. Incubate for 30 minutes at room temperature in the dark. d. Wash the cells with the rinse buffer.

4. DNA Staining and Analysis: a. Resuspend the cells in a solution containing a DNA stain (e.g., Propidium Iodide/RNase A). b. Analyze the cells by flow cytometry. Apoptotic cells will exhibit high fluorescence from the incorporated BrdU.

Mandatory Visualizations

Conclusion

5-Bromodeoxyuridine triphosphate and its nucleoside counterpart, BrdU, are indispensable reagents for the study of DNA synthesis and cell proliferation. Their ability to be incorporated into replicating DNA provides a robust and reliable method for identifying dividing cells and analyzing cell cycle kinetics. Furthermore, the high sensitivity of BrdUTP in TUNEL assays makes it a superior choice for the detection of apoptosis. Understanding the underlying principles and adhering to optimized protocols, as outlined in this guide, will enable researchers to effectively utilize these powerful tools in their scientific endeavors, from basic research to the development of novel therapeutics.

References

- 1. google.com [google.com]

- 2. Detection of DNA Strand Breaks in Apoptotic Cells by Flow- and Image-Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labelling DNA strand breaks with BrdUTP. Detection of apoptosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromodeoxyuridine - Wikipedia [en.wikipedia.org]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flowcytometry-embl.de [flowcytometry-embl.de]

- 8. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genecopoeia.com [genecopoeia.com]

- 10. Cell cycle synchronization and BrdU incorporation as a tool to study the possible selective elimination of ErbB1 gene in the micronuclei in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-bromo-2-deoxyuridine (BrdU) and 7-amino-actinomycin (7-AAD) staining for cell proliferation assay [protocols.io]

- 12. Incorporation of 5-Bromo-2′-deoxyuridine into DNA and Proliferative Behavior of Cerebellar Neuroblasts: All That Glitters Is Not Gold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-BrdUTP Sodium Salt in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2'-deoxyuridine 5'-triphosphate (5-BrdUTP) is a halogenated analog of deoxyuridine triphosphate (dUTP) that serves as a critical tool in various molecular biology applications. Its primary utility lies in its ability to be incorporated into newly synthesized DNA by DNA polymerases, both in vitro and in vivo. The bromine atom at the 5th position of the uracil base provides a unique tag that can be detected by specific antibodies, making it an invaluable reagent for studying DNA replication, cell proliferation, and apoptosis. Understanding the solubility and stability of the 5-BrdUTP sodium salt in commonly used aqueous buffers is paramount for ensuring the accuracy, reproducibility, and success of experiments that rely on this key molecule.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes quantitative data, detailed experimental protocols for its use and for assessing its stability, and visualizations of relevant workflows.

Core Properties of this compound

The this compound is typically supplied as a white to off-white solid or as a pre-dissolved aqueous solution. Key properties are summarized below:

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂Na₃O₁₄P₃ |

| Molecular Weight | ~639.00 g/mol |

| Form | Powder or aqueous solution |

| Storage Temperature | -20°C for long-term storage |

Solubility of this compound

The solubility of this compound is a critical factor for preparing stock solutions and reaction mixtures. While comprehensive data across a wide range of buffers, pH values, and temperatures is not extensively published in peer-reviewed literature, information from technical data sheets and general knowledge of nucleoside triphosphates provide valuable guidance.

| Solvent/Buffer | pH | Temperature | Solubility |

| Water | Neutral | Room Temperature | 50 mg/mL |

| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~10 mg/mL (for 5-BrdU)[1] |

| Tris-HCl | 7.5 | Not Specified | Soluble (commonly used in reaction buffers) |

Factors Influencing Solubility:

-

pH: The solubility of nucleoside triphosphates, including 5-BrdUTP, can be pH-dependent. Generally, they are more soluble in slightly alkaline conditions.

-

Temperature: For most ionic compounds, solubility in water increases with temperature. However, for complex organic molecules like 5-BrdUTP, this relationship might not be linear and should be determined empirically for specific applications requiring high concentrations.

-

Buffer Composition: The presence of different ions in buffer systems can influence the solubility of 5-BrdUTP. Tris-HCl and phosphate buffers are commonly used and generally do not pose solubility issues at typical working concentrations.

Stability of this compound

The stability of 5-BrdUTP is crucial for its effective incorporation into DNA. The primary degradation pathway for nucleoside triphosphates in aqueous solutions is hydrolysis of the triphosphate chain.

General Stability Profile:

-

Storage: For long-term stability, this compound, both as a powder and in solution, should be stored at -20°C. Some manufacturers suggest that solutions have a shelf life of at least 12 months under these conditions.

-

pH: Nucleoside triphosphates are generally more stable in slightly alkaline aqueous solutions (pH 7.5-8.5). Acidic conditions can lead to the hydrolysis of the glycosidic bond, while strongly alkaline conditions can promote hydrolysis of the triphosphate chain.

-

Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis. Therefore, it is recommended to keep 5-BrdUTP solutions on ice during experimental procedures and to minimize the time they are kept at room temperature. Short-term exposure to ambient temperatures (up to one week) is possible for some commercial preparations.

-

Enzymatic Degradation: Contamination of solutions with nucleases can lead to rapid degradation of 5-BrdUTP. The use of nuclease-free water and reagents is essential.

Experimental Protocols

Detailed methodologies for key applications and for assessing the stability of 5-BrdUTP are provided below.

Protocol 1: In Vitro Labeling of DNA using Terminal deoxynucleotidyl Transferase (TdT) - TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis. In this assay, TdT incorporates 5-BrdUTP at the 3'-hydroxyl ends of DNA breaks.

Materials:

-

Fixed and permeabilized cells or tissue sections

-

TdT Reaction Buffer (e.g., 100 mM potassium cacodylate, 2 mM CoCl₂, 0.2 mM DTT, pH 7.2)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5-BrdUTP solution (e.g., 10 mM)

-

Wash Buffer (e.g., PBS)

-

Antibody Staining Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

-

Fluorescently labeled anti-BrdU antibody

Procedure:

-

Prepare the TdT reaction mixture: On ice, combine the TdT reaction buffer, TdT enzyme, and 5-BrdUTP to the desired final concentrations.

-

Labeling Reaction: Apply the TdT reaction mixture to the prepared cells or tissue sections and incubate at 37°C for 60 minutes in a humidified chamber.

-

Washing: Wash the samples three times with Wash Buffer to remove unincorporated 5-BrdUTP.

-

Antibody Staining: Incubate the samples with a fluorescently labeled anti-BrdU antibody diluted in Antibody Staining Buffer for 30-60 minutes at room temperature, protected from light.

-

Final Washes: Wash the samples three times with Wash Buffer.

-